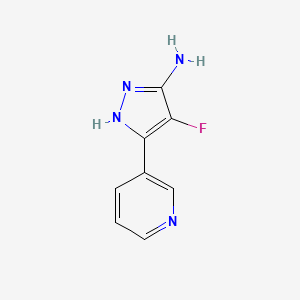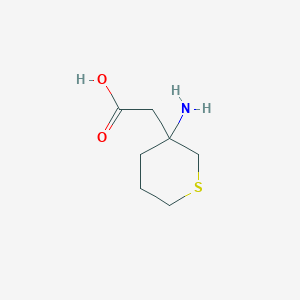
2-(3-Aminothian-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminothian-3-yl)acetic acid is an organic compound with the molecular formula C7H13NO2S This compound is characterized by the presence of a thian ring, an amino group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminothian-3-yl)acetic acid typically involves the reaction of thian derivatives with amino acids under controlled conditions. One common method includes the use of thian-3-yl derivatives and their reaction with glycine or other amino acids in the presence of catalysts and solvents. The reaction conditions often require specific temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminothian-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The thian ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
2-(3-Aminothian-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(3-Aminothian-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the thian ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thian-3-ylacetic acid: Lacks the amino group, resulting in different chemical properties.
3-Aminothian-2-ylacetic acid: Similar structure but with a different position of the amino group.
Thian-3-ylglycine: Contains a glycine moiety instead of an acetic acid group.
Uniqueness
2-(3-Aminothian-3-yl)acetic acid is unique due to the combination of its thian ring, amino group, and acetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds cannot.
Propriétés
Formule moléculaire |
C7H13NO2S |
|---|---|
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
2-(3-aminothian-3-yl)acetic acid |
InChI |
InChI=1S/C7H13NO2S/c8-7(4-6(9)10)2-1-3-11-5-7/h1-5,8H2,(H,9,10) |
Clé InChI |
AEXUYXJKCMHQQO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CSC1)(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



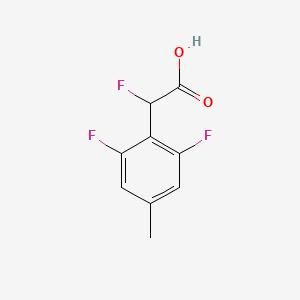


![3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071909.png)

![tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13071912.png)
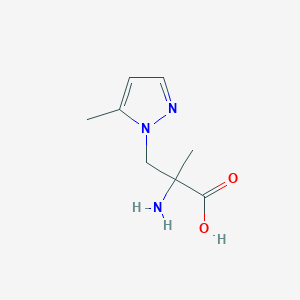
![{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13071922.png)
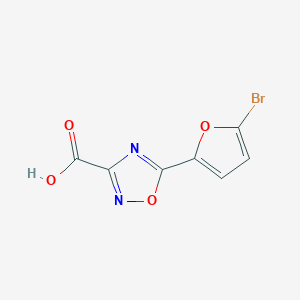

![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13071951.png)
